Cas no 54132-20-6 (6-(4-methylpiperazin-1-yl)pyridin-2-amine)

6-(4-メチルピペラジン-1-イル)ピリジン-2-アミンは、有機合成中間体として重要な化合物です。その分子構造は、ピリジン環とメチルピペラジン基が結合した特徴的な骨格を持ち、医薬品開発において高い有用性を示します。特に、この化合物は優れた溶解性と安定性を有し、各種反応条件下でも分解しにくい特性があります。また、求核性アミン基を有するため、さらなる誘導体化が容易であり、多様な生物活性化合物の合成前駆体として利用可能です。分子内の窒素原子が配位サイトとして機能するため、金属錯体形成にも適しています。これらの特性から、医薬品や機能性材料の研究分野で重要な役割を果たしています。

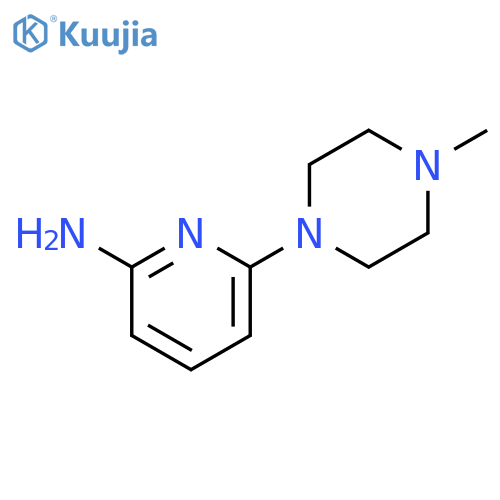

54132-20-6 structure

商品名:6-(4-methylpiperazin-1-yl)pyridin-2-amine

CAS番号:54132-20-6

MF:C10H16N4

メガワット:192.260841369629

MDL:MFCD18259524

CID:1113658

PubChem ID:21961427

6-(4-methylpiperazin-1-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-(4-methyl-1-piperazinyl)-2-Pyridinamine

- 6-(4-methylpiperazin-1-yl)pyridin-2-amine

- SCHEMBL3154750

- SCHEMBL22756556

- DA-05065

- CS-0098466

- 2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-

- D75945

- AKOS015942715

- 6-amino-2-(4-methyl-1-piperazinyl)pyridine

- EN300-2771010

- SBHJKIRVTPGZOV-UHFFFAOYSA-N

- 54132-20-6

- KS-9103

-

- MDL: MFCD18259524

- インチ: InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12)

- InChIKey: SBHJKIRVTPGZOV-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=CC=CC(=N2)N

計算された属性

- せいみつぶんしりょう: 192.137496527g/mol

- どういたいしつりょう: 192.137496527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 45.4Ų

6-(4-methylpiperazin-1-yl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM335967-1g |

6-(4-Methylpiperazin-1-yl)pyridin-2-amine |

54132-20-6 | 95%+ | 1g |

$562 | 2022-08-31 | |

| Chemenu | CM335967-1g |

6-(4-Methylpiperazin-1-yl)pyridin-2-amine |

54132-20-6 | 95%+ | 1g |

$1444 | 2021-08-18 | |

| Enamine | EN300-2771010-0.5g |

6-(4-methylpiperazin-1-yl)pyridin-2-amine |

54132-20-6 | 95.0% | 0.5g |

$457.0 | 2025-03-20 | |

| Enamine | EN300-2771010-10.0g |

6-(4-methylpiperazin-1-yl)pyridin-2-amine |

54132-20-6 | 95.0% | 10.0g |

$2516.0 | 2025-03-20 | |

| Enamine | EN300-2771010-10g |

6-(4-methylpiperazin-1-yl)pyridin-2-amine |

54132-20-6 | 10g |

$4236.0 | 2023-09-10 | ||

| Aaron | AR01JRYC-10g |

2-Pyridinamine, 6-(4-methyl-1-piperazinyl)- |

54132-20-6 | 95% | 10g |

$5850.00 | 2023-12-15 | |

| 1PlusChem | 1P01JRQ0-1g |

2-Pyridinamine, 6-(4-methyl-1-piperazinyl)- |

54132-20-6 | 97% | 1g |

$643.00 | 2024-04-30 | |

| Aaron | AR01JRYC-50mg |

2-Pyridinamine, 6-(4-methyl-1-piperazinyl)- |

54132-20-6 | 95% | 50mg |

$340.00 | 2023-12-15 | |

| Aaron | AR01JRYC-5g |

2-Pyridinamine, 6-(4-methyl-1-piperazinyl)- |

54132-20-6 | 95% | 5g |

$3955.00 | 2023-12-15 | |

| 1PlusChem | 1P01JRQ0-250mg |

2-Pyridinamine, 6-(4-methyl-1-piperazinyl)- |

54132-20-6 | 97% | 250mg |

$231.00 | 2024-04-30 |

6-(4-methylpiperazin-1-yl)pyridin-2-amine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

54132-20-6 (6-(4-methylpiperazin-1-yl)pyridin-2-amine) 関連製品

- 126653-00-7(1-Piperazine-1-yl-isoquinoline)

- 64728-49-0(1,4-Di(2-pyridyl)piperazine)

- 36075-06-6(2-Diethylaminopyridine)

- 34803-66-2(1-(2-Pyridyl)piperazine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量